molecular formula C20H34O3P2 B13400072 Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B13400072
M. Wt: 384.4 g/mol
InChI Key: YJGCBXLKTYYGGA-KEJDIYNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple tert-butyl groups and a phosphine oxide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxaphospholane ring: This step involves the cyclization of a suitable precursor, such as a diol or a hydroxyphosphine, under acidic or basic conditions.

    Introduction of tert-butyl groups: The tert-butyl groups can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Oxidation of phosphine: The phosphine moiety is oxidized to phosphine oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form higher oxidation state products.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can regenerate the phosphine.

Scientific Research Applications

Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications, including:

    Catalysis: It is used as a ligand in various catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: The compound is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules and pharmaceutical compounds.

    Organic Synthesis: The compound is utilized in organic synthesis as a reagent and building block for the construction of complex molecules.

Mechanism of Action

The mechanism of action of Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its interaction with molecular targets and pathways. The phosphine oxide moiety can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Another phosphine oxide with different steric and electronic properties.

    Di-tert-butylphosphine oxide: Lacks the oxaphospholane ring but shares similar tert-butyl groups.

    Methoxyphosphine oxides: Compounds with methoxy groups but different alkyl or aryl substituents.

Uniqueness

Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is unique due to its combination of tert-butyl groups, methoxy group, and oxaphospholane ring. This unique structure imparts distinct chemical properties, making it valuable in specific applications where other phosphine oxides may not be as effective.

Properties

Molecular Formula

C20H34O3P2

Molecular Weight

384.4 g/mol

IUPAC Name

(2S)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24?/m0/s1

InChI Key

YJGCBXLKTYYGGA-KEJDIYNNSA-N

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.